COLLAGENASE INHIBITOR I COLLAGENASE INHIBITOR I
Brand Name: Vulcanchem
CAS No.: 123984-15-6
VCID: VC0054859
InChI: InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
SMILES: CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C22H32N4O6
Molecular Weight: 448.5 g/mol

COLLAGENASE INHIBITOR I

CAS No.: 123984-15-6

Main Products

VCID: VC0054859

Molecular Formula: C22H32N4O6

Molecular Weight: 448.5 g/mol

COLLAGENASE INHIBITOR I - 123984-15-6

CAS No. 123984-15-6
Product Name COLLAGENASE INHIBITOR I
Molecular Formula C22H32N4O6
Molecular Weight 448.5 g/mol
IUPAC Name benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
Standard InChIKey FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Isomeric SMILES C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
SMILES CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Sequence PLA
PubChem Compound 14674625
Last Modified Nov 11 2021
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